molecular formula C22H28O12 B7796252 7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one

7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one

Cat. No. B7796252
M. Wt: 484.4 g/mol
InChI Key: UAKRUHKRXFCMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one is a useful research compound. Its molecular formula is C22H28O12 and its molecular weight is 484.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the glycosylation of a chromone derivative with a sugar moiety. The sugar moiety is first protected with a suitable protecting group, and then the chromone derivative is reacted with the protected sugar moiety. The protecting group is then removed to obtain the final product.

Starting Materials
4-methyl-7-hydroxychromen-2-one, D-glucose, Methanol, Pyridine, Acetic anhydride, Methanesulfonic acid, Sodium methoxide, Diethyl ether, Wate

Reaction
Protection of glucose: D-glucose is protected with a suitable protecting group such as acetyl or benzyl group using acetic anhydride and pyridine., Preparation of chromone derivative: 4-methyl-7-hydroxychromen-2-one is reacted with methanesulfonic acid and methanol to obtain the corresponding mesylate derivative., Glycosylation: The protected glucose derivative is reacted with the chromone mesylate derivative in the presence of sodium methoxide in methanol to obtain the desired glycosylated chromone derivative., Deprotection: The protecting group is removed from the glycosylated chromone derivative using a suitable deprotecting agent such as acid or base to obtain the final product.

properties

IUPAC Name

7-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)17(27)20(13(7-23)33-22)34-21-18(28)16(26)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKRUHKRXFCMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400385
Record name Fuc1-|A-4Gal1-b-4-MU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one

CAS RN

383160-15-4
Record name Fuc1-|A-4Gal1-b-4-MU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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